4-Chloro-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)picolinamide is a chemical compound with the molecular formula C11H13ClN2O3S and a molecular weight of 288.75 g/mol This compound is of interest due to its unique structure, which includes a picolinamide moiety and a dioxidotetrahydrothiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)picolinamide typically involves the reaction of 4-chloropicolinic acid with 3-methyl-1,1-dioxidotetrahydrothiophene-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
For industrial-scale production, the process may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The chlorine atom in the picolinamide moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to sulfides.
Substitution: Formation of various substituted picolinamides depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)picolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor or activator of specific biological pathways.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)picolinamide involves its interaction with specific molecular targets. For instance, it may act as an activator or inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- 4-Chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide
Uniqueness
4-Chloro-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)picolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H13ClN2O3S |
---|---|
Molecular Weight |
288.75 g/mol |
IUPAC Name |
4-chloro-N-(3-methyl-1,1-dioxothiolan-3-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H13ClN2O3S/c1-11(3-5-18(16,17)7-11)14-10(15)9-6-8(12)2-4-13-9/h2,4,6H,3,5,7H2,1H3,(H,14,15) |
InChI Key |
WTVDOTBCSJXXIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)C2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.